2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid
Description
This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and an o-tolyl (ortho-methylphenyl) substituent at the 4-position of the piperidine ring, with an acetic acid moiety appended to the same carbon. It serves as a versatile intermediate in pharmaceutical synthesis, enabling further functionalization while maintaining stability during reactions . Its molecular formula is inferred as C19H25NO4 (based on structural analogs), with a molecular weight of approximately 347.4 g/mol (calculated).
Properties
IUPAC Name |
2-[4-(2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-14-7-5-6-8-15(14)19(13-16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYLPDWQDNEXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the o-tolyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate to form the Boc-protected piperidine. This intermediate is then reacted with o-tolyl bromide under basic conditions to introduce the o-tolyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the o-tolyl group.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the acetic acid moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium hydroxide and potassium carbonate are used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection to the piperidine nitrogen, allowing for selective reactions at other sites. The o-tolyl group can interact with hydrophobic pockets in proteins, influencing binding affinity and activity .
Comparison with Similar Compounds
Structural Variations
The primary structural differences among analogs lie in the substituents at the 4-position of the piperidine ring and modifications to the acetic acid group. Key examples include:
*Inferred based on structural analogs.
Physicochemical Properties
- Acidity : The pKa of the acetic acid group varies with substituents. For example, the 2-methoxyphenyl analog has a pKa of 4.66 due to electron-donating effects, whereas the trifluoromethylphenyl variant likely has a lower pKa (more acidic) due to the electron-withdrawing CF3 group.
- Thermal Stability : The Boc group decomposes at ~150–200°C. The 2-methoxyphenyl analog has a predicted boiling point of 503.9°C , while the methyl-substituted variant lacks reported data.
- Solubility : Boc-protected compounds are generally soluble in organic solvents (e.g., DCM, THF). Polar substituents like methoxy may enhance aqueous solubility slightly.
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